RAPTA-C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways.

科学的研究の応用

Hydrolysis and DNA Binding

RAPTA-C, a ruthenium anticancer drug candidate, exhibits significant hydrolytic stability and reactivity towards DNA model compounds. The use of capillary zone electrophoresis-inductively-coupled plasma mass spectrometry (CZE-ICP-MS) has demonstrated RAPTA-C's rapid hydrolysis and high reactivity towards DNA, vital for its anticancer activity (Groessl et al., 2008).

Radiomodifying Effects

RAPTA-C has been studied for its combined effect with radiation on DNA damage. It exhibits radioprotective properties at low doses and shows no combined effects at higher levels, suggesting its potential in radiation therapy (Reimitz et al., 2017).

Anti-Cancer Therapeutic Applications

RAPTA-C is recognized for its anti-metastatic, anti-angiogenic, and anti-tumoral activities. It represents a better-tolerated alternative to platinum-based chemotherapeutic drugs, showing promise in cancer treatment, especially when used in combination with other targeted drugs (Rausch et al., 2019).

In Vivo Anti-Tumor Activity

In preclinical models, RAPTA-C has demonstrated efficacy in reducing the growth of primary tumors in ovarian and colorectal carcinomas. It operates through an anti-angiogenic mechanism, inhibiting microvessel density and is rapidly cleared from the body, reducing toxicity (Weiss et al., 2014).

Molecular Mechanisms in Cancer Cells

RAPTA-C triggers G2/M phase arrest and apoptosis in cancer cells, with significant implications for its mechanism of action. It induces alterations in levels of p21, cyclin E, p53, and activates the mitochondrial apoptotic pathway, highlighting its potential for clinical application (Chatterjee et al., 2008).

Enhanced Antimetastatic Activity in Drug Delivery Systems

RAPTA-C's efficacy in suppressing solid tumor metastases is significantly improved when delivered in targeted drug delivery systems. Utilizing d-fructose as a targeting moiety in micelles notably enhances its cellular uptake and therapeutic efficiency, especially in breast cancer treatment (Lu et al., 2017).

Synergistic Potential with Other Drugs

Combining RAPTA-C with the epidermal growth factor receptor inhibitor, erlotinib, results in synergistic inhibition of cell viability and enhanced cellular uptake. This combination initiates cellular senescence and displays strong anti-angiogenic and antitumor activity in preclinical models (Berndsen et al., 2017).

Interaction with Metallothionein-2

RAPTA-C's interaction with metallothionein-2 (MT-2), a protein involved in metal ion metabolism, differs significantly from cisplatin. This distinct binding behavior is essential for understanding its mechanism of action and potential therapeutic implications (Casini et al., 2009).

特性

CAS番号 |

372948-28-2 |

|---|---|

製品名 |

RAPTA-C |

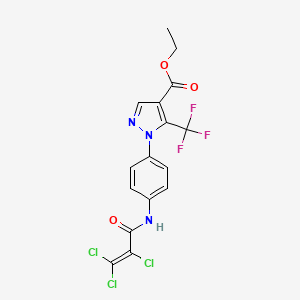

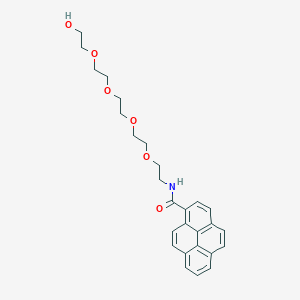

分子式 |

C24H36CL2N5PRu |

分子量 |

597.53 |

IUPAC名 |

Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene](1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane-κP7)ruthenium |

InChI |

InChI=1S/C10H14.C7H15N3P.C7H6N2.2ClH.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-11-5-8-2-9(6-11)4-10(3-8)7-11;1-2-4-7-6(3-1)5-8-9-7;;;/h4-8H,1-3H3;2-7H2,1H3;1-5H,(H,8,9);2*1H;/q;-1;;;;+2/p-1 |

InChIキー |

KRAZAAZCPOHOIH-UHFFFAOYSA-M |

SMILES |

Cc1ccc(C(C)C)cc1.Cl[Ru]Cl.C[P-]2(CN(C3)C4)CN4CN3C2.[H][N+]5=CC6=CC=CC=C6N5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RAPTA-C; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

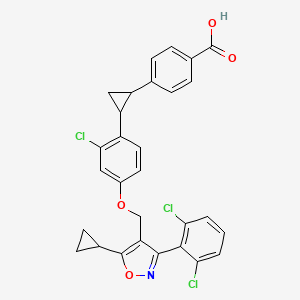

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

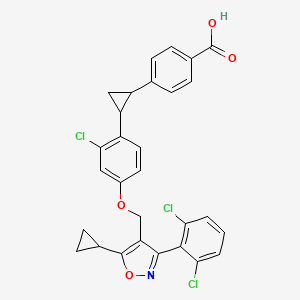

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)